Hydroxyzine Citrate Impurity A is a chemical compound associated with the pharmaceutical agent hydroxyzine, which is primarily used as an antihistamine and anxiolytic. This impurity arises during the synthesis of hydroxyzine citrate, a salt form of hydroxyzine that enhances its solubility and bioavailability. Understanding this impurity is crucial for ensuring the quality and efficacy of hydroxyzine formulations.
Hydroxyzine is derived from the piperazine class of compounds and is synthesized through various chemical reactions involving diphenylmethane derivatives. Hydroxyzine Citrate Impurity A can be identified in formulations and is a byproduct of the manufacturing process, often necessitating rigorous quality control measures to ensure compliance with pharmaceutical standards.
Hydroxyzine Citrate Impurity A falls under the category of pharmaceutical impurities, specifically process-related impurities. These impurities can arise from various stages of drug synthesis, including degradation during storage or processing.
The synthesis of Hydroxyzine Citrate Impurity A involves several steps that are part of the larger hydroxyzine production process. The primary methods include:
The synthesis may involve reactions such as acylation or alkylation, where specific reagents are used to modify the hydroxyzine structure. The conditions under which these reactions are performed can significantly influence the formation of impurities.
The molecular structure of Hydroxyzine Citrate Impurity A can be represented by its chemical formula and structural diagram. The compound features a piperazine ring connected to a diphenylmethane moiety, with specific functional groups that define its chemical properties.
Hydroxyzine Citrate Impurity A may participate in various chemical reactions typical for aromatic amines and piperazines:
Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for studying these reactions and confirming the identity of Hydroxyzine Citrate Impurity A.
Research indicates that impurities can impact drug metabolism and absorption rates, emphasizing the need for stringent quality control during pharmaceutical manufacturing.
Hydroxyzine Citrate Impurity A primarily serves as a marker in quality control processes within pharmaceutical manufacturing. Its analysis is essential for:
Hydroxyzine Citrate Impurity A (chemical name: 3-((2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)carbonyl)-3-hydroxypentanedioic acid) is a structurally characterized impurity arising during the synthesis or storage of hydroxyzine citrate, a first-generation antihistamine API. This impurity is designated as a significant quality marker in pharmacopeial standards (USP/EP) due to its potential impact on the safety and efficacy of hydroxyzine-containing formulations [1] [2]. With the molecular formula C27H33ClN2O8 and molecular weight of 549.01 g/mol, it exists as a diester derivative formed through esterification between hydroxyzine's ethanol moiety and citric acid [5] [8]. Unlike process-related impurities, it represents a degradation product or synthesis intermediate requiring strict control per ICH Q3A/B guidelines [2] [9].
Table 1: Key Nomenclature of Hydroxyzine Citrate Impurity A | Property | Specification | |--------------|-------------------| | Systematic Name | 3-((2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)carbonyl)-3-hydroxypentanedioic acid | | Molecular Formula | C27H33ClN2O8 | | Molecular Weight | 549.01 g/mol | | CAS Registry | Not assigned (referred via pharmacopeial codes) | | Alternative Identifiers | Hydroxyzine Citrate Impurity 1; Hydroxyzine Fructose Derivative analog |
Impurity profiling is a critical quality metric in pharmaceutical development, ensuring that API formulations meet stringent safety thresholds. Hydroxyzine Citrate Impurity A exemplifies a "specified impurity" requiring identification above 0.1% concentration per ICH thresholds [2] [9]. Its detection and quantification serve three primary purposes:
Structurally, Impurity A features a citric acid moiety conjugated to hydroxyzine’s ethoxy side chain via an ester linkage, confirmed through advanced spectroscopic characterization (¹H-NMR, ¹³C-NMR, IR, Mass) [2] [5]. Key structural attributes include:
Table 2: Spectroscopic Signatures of Hydroxyzine Citrate Impurity A | Technique | Key Characteristics | |---------------|--------------------------| | Mass Spectrometry | m/z 549.01 [M]+; Fragments at m/z 286.8 (cleaved piperazine) | | ¹H-NMR | δ 7.2–7.4 (aryl-H), δ 3.5–4.2 (ester-CH2), δ 2.5–3.0 (piperazine-CH2) | | ¹³C-NMR | δ 175.3 (C=O citric acid), δ 65.2 (O-CH2-CH2-O) | | IR | 1720 cm-1 (ester C=O), 1710 cm-1 (acid C=O) | | Chromatography (HPLC) | Retention time (RT): 8.2 min; Relative retention time (RRT): 1.2 vs. hydroxyzine |
Hydroxyzine Citrate Impurity A is subject to strict compendial and regulatory controls:
Table 3: Regulatory Classification of Hydroxyzine-Related Impurities | Impurity Designation | CAS No. | Molecular Formula | Structural Relationship | Regulatory Status | |--------------------------|-------------|----------------------|----------------------------|----------------------| | Hydroxyzine Citrate Impurity A | N/A | C27H33ClN2O8 | Citric acid adduct | Specified degradation product | | Hydroxyzine EP Impurity A | 303-26-4 | C17H19ClN2 | N-Desalkyl metabolite | Pharmacopeial reference standard | | Hydroxyzine Fructose Derivative | N/A | C27H37ClN2O7 | Sugar adduct | Non-pharmacopeial identified impurity | | Decloxizine (Impurity B) | 3733-63-9 | C21H28N2O2 | Synthesis intermediate | Qualified per ICH Q3A |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1